molecular formula C13H12ClF2N5O3 B11524741 4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11524741
M. Wt: 359.71 g/mol
InChI Key: YTKPFPXLCQNPPM-UHFFFAOYSA-N
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Description

N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a nitrile compound under acidic conditions.

    Amidation Reaction: The oxadiazole derivative is then reacted with a suitable amine to form the formamido group.

    Coupling with Difluorobenzamide: The final step involves the coupling of the formamido-oxadiazole intermediate with 2-chloro-4,5-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the difluorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxides of the oxadiazole ring.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted difluorobenzamide derivatives.

Scientific Research Applications

N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the amide linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The difluorobenzamide moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE is unique due to its combination of an oxadiazole ring, an amide linkage, and a difluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C13H12ClF2N5O3

Molecular Weight

359.71 g/mol

IUPAC Name

4-amino-N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]propyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H12ClF2N5O3/c14-7-5-9(16)8(15)4-6(7)12(22)18-2-1-3-19-13(23)10-11(17)21-24-20-10/h4-5H,1-3H2,(H2,17,21)(H,18,22)(H,19,23)

InChI Key

YTKPFPXLCQNPPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)NCCCNC(=O)C2=NON=C2N

Origin of Product

United States

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